2-Ethylhexyl alpha-cyano-4-(3-methyloxazolin-2-ylidene)crotonate 2-Ethylhexyl alpha-cyano-4-(3-methyloxazolin-2-ylidene)crotonate
Brand Name: Vulcanchem
CAS No.: 143269-64-1
VCID: VC0120319
InChI: InChI=1S/C17H24N2O3/c1-4-6-7-14(5-2)13-22-17(20)15(12-18)8-9-16-19(3)10-11-21-16/h8-11,14H,4-7,13H2,1-3H3/b15-8+,16-9+
SMILES: CCCCC(CC)COC(=O)C(=CC=C1N(C=CO1)C)C#N
Molecular Formula: C17H24N2O3
Molecular Weight: 304.39

2-Ethylhexyl alpha-cyano-4-(3-methyloxazolin-2-ylidene)crotonate

CAS No.: 143269-64-1

Cat. No.: VC0120319

Molecular Formula: C17H24N2O3

Molecular Weight: 304.39

* For research use only. Not for human or veterinary use.

2-Ethylhexyl alpha-cyano-4-(3-methyloxazolin-2-ylidene)crotonate - 143269-64-1

Specification

CAS No. 143269-64-1
Molecular Formula C17H24N2O3
Molecular Weight 304.39
IUPAC Name 2-ethylhexyl (E,4E)-2-cyano-4-(3-methyl-1,3-oxazol-2-ylidene)but-2-enoate
Standard InChI InChI=1S/C17H24N2O3/c1-4-6-7-14(5-2)13-22-17(20)15(12-18)8-9-16-19(3)10-11-21-16/h8-11,14H,4-7,13H2,1-3H3/b15-8+,16-9+
Standard InChI Key OUIJMYJVMYRODU-BVXMOGEKSA-N
SMILES CCCCC(CC)COC(=O)C(=CC=C1N(C=CO1)C)C#N

Introduction

Chemical Properties and Structure

Molecular Identification and Nomenclature

2-Ethylhexyl alpha-cyano-4-(3-methyloxazolin-2-ylidene)crotonate is precisely identified through several standardized chemical identifiers. The compound is registered under CAS number 143269-64-1, which serves as its unique identifier in chemical databases worldwide . It is also known by the systematic IUPAC name 2-ethylhexyl (E,4E)-2-cyano-4-(3-methyl-1,3-oxazol-2-ylidene)but-2-enoate, providing specific structural information about its molecular arrangement. Additionally, the compound has several synonyms including "2-Butenoic acid, 2-cyano-4-(3-methyl-2-oxazolidinylidene)-, 2-ethylhexyl ester" which offers an alternative description of its chemical structure and functional groups .

Structural Characteristics

The compound features several key structural elements that contribute to its functionality as a UV absorber. These include:

  • A 2-ethylhexyl group functioning as an ester

  • An alpha-cyano group (CN) attached to the carbon backbone

  • A crotonate (unsaturated carboxylic acid) component

  • A 3-methyloxazolin-2-ylidene group that contributes to its UV absorption properties

The structural arrangement can be further characterized through its Standard InChI identifier: InChI=1S/C17H24N2O3/c1-4-6-7-14(5-2)13-22-17(20)15(12-18)8-9-16-19(3)10-11-21-16/h8-11,14H,4-7,13H2,1-3H3/b15-8+,16-9+. This standardized notation provides detailed information about the atomic connectivity, stereochemistry, and geometric isomerism present in the molecule.

ParameterValueSource
CAS Number143269-64-1
Molecular FormulaC17H26N2O3 (primary)
Alternative FormulaC17H24N2O3
Molecular Weight306.4 g/mol (primary)
Alternative Weight304.39 g/mol
IUPAC Name2-ethylhexyl (E,4E)-2-cyano-4-(3-methyl-1,3-oxazol-2-ylidene)but-2-enoate
Standard InChIKeyOUIJMYJVMYRODU-BVXMOGEKSA-N
MDL NumberMFCD02684083

Applications and Functions

UV Absorption Properties

The primary application of 2-ethylhexyl alpha-cyano-4-(3-methyloxazolin-2-ylidene)crotonate is as a UV absorbing agent. This functionality derives from its molecular structure, specifically the extended conjugated system that includes the cyano group, the double bonds in the crotonate portion, and the oxazoline ring. These structural features enable the molecule to effectively absorb ultraviolet radiation, particularly in the UVA and UVB ranges. When incorporated into various materials, the compound can absorb harmful UV radiation and dissipate it as heat, thereby preventing this radiation from causing degradation of the base material.

Industrial Applications

2-Ethylhexyl alpha-cyano-4-(3-methyloxazolin-2-ylidene)crotonate finds applications across several industrial sectors where protection against UV light degradation is critical:

  • Plastics Industry: The compound is incorporated into polymer formulations to extend the lifespan of plastic products exposed to sunlight. This prevents phenomena such as yellowing, cracking, and loss of mechanical properties in plastics that would otherwise degrade when exposed to UV radiation.

  • Coatings and Paints: In the coatings industry, this UV absorber helps maintain the integrity, color stability, and physical properties of surface finishes. When added to exterior paints, varnishes, and lacquers, it provides prolonged protection against weathering effects.

  • Cosmetics and Personal Care: The compound may be utilized in sunscreen formulations and other personal care products where UV protection is essential. Its ability to absorb both UVA and UVB radiation makes it valuable for skin protection applications.

  • Textile Industry: Protection of fabrics and dyes from UV-induced fading and degradation represents another potential application area for this compound.

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